1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its reactive functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The thiol group can also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
- 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-bromo-5-mercaptophenyl)-2-propanone
Comparison: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research due to its versatile functional groups .
Properties
Molecular Formula |
C9H8BrClOS |
---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c10-9-2-1-8(13)4-6(9)3-7(12)5-11/h1-2,4,13H,3,5H2 |
InChI Key |
JOZBTFTVTDDBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CC(=O)CCl)Br |
Origin of Product |
United States |
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